Cas no 2227736-99-2 ((1S)-3-amino-1-(3-bromo-5-methylphenyl)propan-1-ol)
(1S)-3-amino-1-(3-bromo-5-methylphenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-3-amino-1-(3-bromo-5-methylphenyl)propan-1-ol
- 2227736-99-2
- EN300-1916123
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- Inchi: 1S/C10H14BrNO/c1-7-4-8(6-9(11)5-7)10(13)2-3-12/h4-6,10,13H,2-3,12H2,1H3/t10-/m0/s1
- InChI Key: KCWICYCWQXECHU-JTQLQIEISA-N
- SMILES: BrC1C=C(C)C=C(C=1)[C@H](CCN)O
Computed Properties
- Exact Mass: 243.02588g/mol
- Monoisotopic Mass: 243.02588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 46.2Ų
(1S)-3-amino-1-(3-bromo-5-methylphenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1916123-0.05g |
(1S)-3-amino-1-(3-bromo-5-methylphenyl)propan-1-ol |
2227736-99-2 | 0.05g |
$1296.0 | 2023-09-17 | ||
| Enamine | EN300-1916123-0.1g |
(1S)-3-amino-1-(3-bromo-5-methylphenyl)propan-1-ol |
2227736-99-2 | 0.1g |
$1357.0 | 2023-09-17 | ||
| Enamine | EN300-1916123-0.25g |
(1S)-3-amino-1-(3-bromo-5-methylphenyl)propan-1-ol |
2227736-99-2 | 0.25g |
$1420.0 | 2023-09-17 | ||
| Enamine | EN300-1916123-0.5g |
(1S)-3-amino-1-(3-bromo-5-methylphenyl)propan-1-ol |
2227736-99-2 | 0.5g |
$1482.0 | 2023-09-17 | ||
| Enamine | EN300-1916123-1.0g |
(1S)-3-amino-1-(3-bromo-5-methylphenyl)propan-1-ol |
2227736-99-2 | 1g |
$1543.0 | 2023-05-31 | ||
| Enamine | EN300-1916123-2.5g |
(1S)-3-amino-1-(3-bromo-5-methylphenyl)propan-1-ol |
2227736-99-2 | 2.5g |
$3025.0 | 2023-09-17 | ||
| Enamine | EN300-1916123-5.0g |
(1S)-3-amino-1-(3-bromo-5-methylphenyl)propan-1-ol |
2227736-99-2 | 5g |
$4475.0 | 2023-05-31 | ||
| Enamine | EN300-1916123-10.0g |
(1S)-3-amino-1-(3-bromo-5-methylphenyl)propan-1-ol |
2227736-99-2 | 10g |
$6635.0 | 2023-05-31 | ||
| Enamine | EN300-1916123-1g |
(1S)-3-amino-1-(3-bromo-5-methylphenyl)propan-1-ol |
2227736-99-2 | 1g |
$1543.0 | 2023-09-17 | ||
| Enamine | EN300-1916123-5g |
(1S)-3-amino-1-(3-bromo-5-methylphenyl)propan-1-ol |
2227736-99-2 | 5g |
$4475.0 | 2023-09-17 |
(1S)-3-amino-1-(3-bromo-5-methylphenyl)propan-1-ol Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on (1S)-3-amino-1-(3-bromo-5-methylphenyl)propan-1-ol
Comprehensive Overview of (1S)-3-amino-1-(3-bromo-5-methylphenyl)propan-1-ol (CAS No. 2227736-99-2)
The compound (1S)-3-amino-1-(3-bromo-5-methylphenyl)propan-1-ol (CAS No. 2227736-99-2) is a chiral organic molecule with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a bromo-substituted aromatic ring and an amino alcohol functional group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its applications in drug discovery and material science.
One of the key features of (1S)-3-amino-1-(3-bromo-5-methylphenyl)propan-1-ol is its stereochemistry. The (1S) configuration indicates the presence of a chiral center, which is crucial for its biological activity. Chirality often plays a pivotal role in the efficacy and safety of pharmaceutical compounds, making this molecule a subject of interest for enantioselective synthesis studies. The 3-bromo-5-methylphenyl moiety further enhances its reactivity, allowing for diverse chemical modifications.
In recent years, the demand for chiral building blocks like (1S)-3-amino-1-(3-bromo-5-methylphenyl)propan-1-ol has surged, driven by advancements in asymmetric catalysis and green chemistry. This compound aligns with the growing trend of sustainable and efficient synthetic methodologies. Its amino alcohol group is particularly noteworthy, as it is a common motif in many pharmaceutical intermediates and ligands for catalysis.
The versatility of CAS No. 2227736-99-2 extends to its potential applications in medicinal chemistry. For instance, molecules with similar structures have been explored for their neuroprotective and anti-inflammatory properties. Researchers are also investigating its role in the development of small-molecule inhibitors targeting specific enzymes or receptors. These studies are often highlighted in scientific literature and patent filings, underscoring the compound's relevance in modern drug development.
From a synthetic perspective, the bromo substituent in (1S)-3-amino-1-(3-bromo-5-methylphenyl)propan-1-ol offers opportunities for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are widely used in the construction of complex organic molecules, making this compound a valuable tool for chemists. Additionally, the methyl group on the aromatic ring can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.
In the context of AI-driven drug discovery, compounds like (1S)-3-amino-1-(3-bromo-5-methylphenyl)propan-1-ol are often screened for their potential as lead structures. Computational models and machine learning algorithms can predict their binding affinities and pharmacokinetic properties, accelerating the identification of promising candidates. This intersection of chemistry and technology is a hot topic in scientific communities, reflecting the compound's alignment with cutting-edge research trends.
Quality control and characterization of CAS No. 2227736-99-2 are critical for its successful application. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to ensure purity and confirm structural integrity. These analytical methods are essential for meeting regulatory standards in pharmaceutical and chemical industries, where precision and reproducibility are paramount.
In summary, (1S)-3-amino-1-(3-bromo-5-methylphenyl)propan-1-ol (CAS No. 2227736-99-2) is a multifaceted compound with broad applications in drug development, catalysis, and material science. Its chiral nature, functional groups, and synthetic versatility make it a valuable asset for researchers and industries alike. As the scientific community continues to explore its potential, this compound is poised to play a significant role in advancing innovative chemical solutions.
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